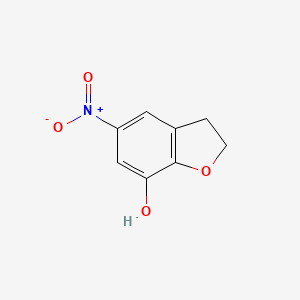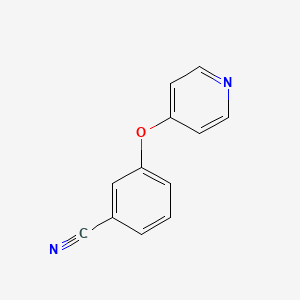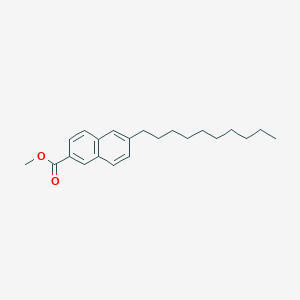
Methyl 6-decyl-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-decyl-2-naphthoate is an organic compound belonging to the class of naphthoates It is a derivative of naphthalene, characterized by the presence of a methyl ester group at the 6th position and a decyl chain at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-decyl-2-naphthoate typically involves the esterification of 6-decyl-2-naphthoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
6-decyl-2-naphthoic acid+methanolH2SO4Methyl 6-decyl-2-naphthoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-decyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The decyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: 6-decyl-2-naphthoic acid
Reduction: 6-decyl-2-naphthol
Substitution: Various substituted naphthoates depending on the substituent used
Aplicaciones Científicas De Investigación
Methyl 6-decyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic decyl chain.
Industry: Used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Methyl 6-decyl-2-naphthoate involves its interaction with biological membranes. The hydrophobic decyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-2-naphthoate
- Methyl 2-naphthoate
- 6-decyl-2-naphthoic acid
Comparison
Methyl 6-decyl-2-naphthoate is unique due to its long decyl chain, which imparts distinct hydrophobic properties compared to other naphthoates. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the design of drug delivery systems and surfactants. Other similar compounds, like Methyl 6-bromo-2-naphthoate, may have different reactivity due to the presence of a bromine atom, making them suitable for different types of chemical reactions .
Propiedades
Fórmula molecular |
C22H30O2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 6-decylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |
Clave InChI |
HPHYDIYCPZSSPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




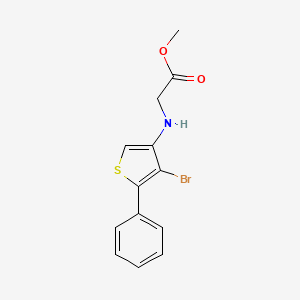
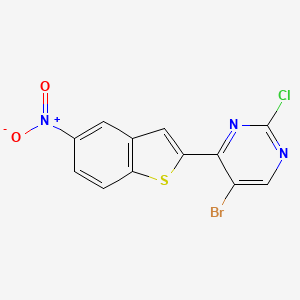

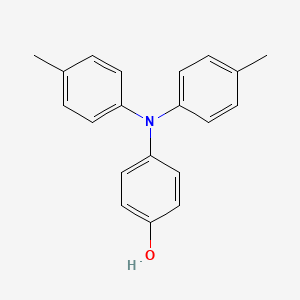
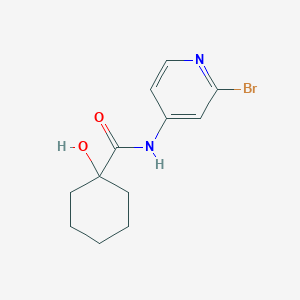
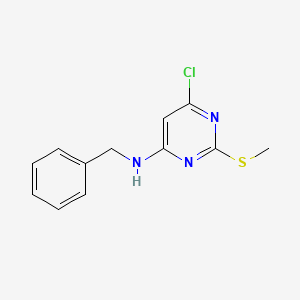
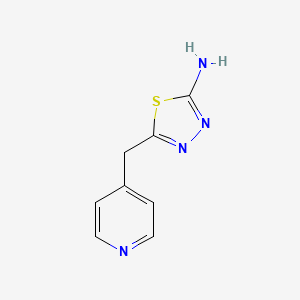
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
